Product packaging for 4-Aminomethyl-D-boc-phenylalanine(Cat. No.:CAS No. 215597-48-1)

4-Aminomethyl-D-boc-phenylalanine

Cat. No.: B3421413
CAS No.: 215597-48-1
M. Wt: 294.35 g/mol
InChI Key: SRHQPVLBHXDZGC-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminomethyl-D-boc-phenylalanine (CAS 215597-48-1) is a synthetic D-configuration amino acid derivative specifically engineered for advanced peptide synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and an aminomethyl functional group on the phenyl ring at the para position, offering orthogonal protection strategies that are crucial for complex, multi-step synthetic pathways. Its primary research application is as a key building block in Solid-Phase Peptide Synthesis (SPPS), particularly for incorporating structured or modified segments into peptide chains. The Boc protecting group is stable under basic conditions but can be cleanly removed with acids like trifluoroacetic acid (TFA), making it fully compatible with Fmoc-based chemistry for the side-chain protection. This orthogonal protection scheme allows for precise, sequential deprotection and enables the synthesis of complex peptides with high fidelity and minimal racemization. Furthermore, its unique structure makes it a valuable intermediate in the design and development of peptide-based therapeutics, enzyme inhibitors, and potential antimetastatic agents, as explored in cancer research. The compound appears as a white crystalline powder with a molecular formula of C15H22N2O4 and a molecular weight of 294.35 g/mol. It is soluble in organic solvents such as dimethylformamide (DMF) and should be stored under cool conditions to maintain stability. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O4 B3421413 4-Aminomethyl-D-boc-phenylalanine CAS No. 215597-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-[4-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHQPVLBHXDZGC-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171724
Record name 4-(Aminomethyl)-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine
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URL https://comptox.epa.gov/dashboard/DTXSID301171724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215597-48-1
Record name 4-(Aminomethyl)-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215597-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-Aminomethyl-D-boc-phenylalanine

The construction of this compound requires precise control over both stereochemistry at the α-carbon and regioselectivity on the aromatic ring. Modern synthetic approaches leverage a combination of stereoselective methods, optimized protecting group strategies, and powerful catalytic systems to achieve this complex synthesis efficiently.

Chemo- and Stereoselective Synthesis from Precursor Molecules

The synthesis of this compound typically starts from readily available chiral precursors, such as D-phenylalanine or its derivatives. The key challenge lies in the selective introduction of the aminomethyl group at the para-position of the phenyl ring while preserving the stereointegrity of the α-amino acid.

One common strategy involves the electrophilic aromatic substitution of a protected D-phenylalanine derivative. For instance, starting with N-Boc-D-phenylalanine, a chloromethyl or bromomethyl group can be introduced at the para-position via a Friedel-Crafts alkylation. Subsequent nucleophilic substitution of the halide with an appropriate nitrogen source, such as azide (B81097) or a protected amine, followed by reduction, yields the desired aminomethyl group. The stereocenter is generally stable under these conditions, although careful optimization is required to prevent racemization.

Enzymatic approaches also offer a high degree of stereoselectivity. Phenylalanine aminomutases (PAMs), for example, can catalyze the amination of cinnamates to produce α- or β-phenylalanine derivatives. frontiersin.orgnih.gov While not a direct route to the title compound, engineered PAMs with altered regioselectivity could potentially be employed to synthesize precursors to 4-aminomethyl-D-phenylalanine. frontiersin.orgnih.gov

A summary of potential precursor molecules and their transformations is presented below:

Precursor MoleculeSynthetic TransformationKey Considerations
N-Boc-D-phenylalanineFriedel-Crafts acylation followed by reduction and aminationControl of regioselectivity (para-substitution), prevention of racemization
4-Cyano-D-phenylalanineCatalytic reduction of the nitrile groupHarsh reduction conditions may affect other functional groups
4-Nitro-D-phenylalanineReduction of the nitro group followed by reductive aminationCompatibility of reduction method with the Boc protecting group

Palladium-Catalyzed Reactions in the Construction of Phenylalanine Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of aromatic systems, including the synthesis of phenylalanine derivatives. thieme-connect.comrsc.orgrsc.orgnih.govnih.govnih.govnih.govsigmaaldrich.comyoutube.comlibretexts.org These reactions offer a powerful and versatile method for introducing the aminomethyl group or its precursor onto the phenyl ring of a D-phenylalanine scaffold.

One prominent example is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. libretexts.org For instance, N-Boc-4-iodo-D-phenylalanine can be coupled with a suitable aminomethylboronic acid derivative. Alternatively, a boronic acid ester can be installed on the phenylalanine ring, followed by coupling with an aminomethyl halide.

The Stille coupling, utilizing organotin reagents, and the Heck coupling, involving the reaction of an alkene with an aryl halide, also provide viable routes for the C-C bond formation necessary to introduce the side chain. thieme-connect.comresearchgate.net For example, a Heck reaction between N-Boc-4-iodo-D-phenylalanine and N-allyl-N-Boc-amine, followed by ozonolysis and reductive amination, could yield the target compound.

Recent advances in palladium catalysis have focused on developing more active and stable catalysts that can operate under milder conditions and with a broader substrate scope, making these transformations even more attractive for the synthesis of complex amino acids. sigmaaldrich.comyoutube.com

Palladium-Catalyzed ReactionPhenylalanine PrecursorCoupling Partner
Suzuki-Miyaura CouplingN-Boc-4-iodo-D-phenylalanineAminomethylboronic acid ester
Stille CouplingN-Boc-4-iodo-D-phenylalanineAminomethylstannane
Heck CouplingN-Boc-4-iodo-D-phenylalanineN-allyl-N-Boc-amine
Buchwald-Hartwig AminationN-Boc-4-bromo-D-phenylalanineMethylamine (followed by functionalization)

Regioselective Functionalization Approaches for Aromatic Amino Acids

Achieving regioselective functionalization of the aromatic ring in amino acids is a significant synthetic challenge. arkat-usa.orgnih.govnih.govacs.orgresearchgate.netacs.orgresearchgate.net For this compound, the goal is to exclusively introduce the aminomethyl group at the para-position.

Directed metalation strategies can provide excellent regiocontrol. In this approach, a directing group on the amino acid, often the N-protecting group or a specifically installed auxiliary, directs a metalating agent (e.g., an organolithium reagent) to an adjacent ortho position. While this is highly effective for ortho-functionalization, achieving para-selectivity often requires a different approach.

In the absence of a strongly directing group, the inherent electronic properties of the substituted benzene (B151609) ring can guide the regioselectivity of electrophilic aromatic substitution. The amino acid side chain is an activating, ortho-, para-directing group. Steric hindrance from the bulky side chain often favors para-substitution. By carefully choosing the reaction conditions and the electrophile, high yields of the para-substituted product can be obtained.

Furthermore, enzymatic methods are emerging as powerful tools for regioselective functionalization. frontiersin.orgnih.govnih.gov While not yet widely applied for the direct synthesis of this compound, the development of engineered enzymes with tailored substrate specificity and regioselectivity holds great promise for the future. frontiersin.orgnih.gov

Derivatization and Further Functionalization of this compound

The presence of three distinct functional groups—the carboxylic acid, the α-amino group, and the p-aminomethyl group—makes this compound a highly versatile building block for creating a diverse range of molecular architectures.

Amidation and Esterification Reactions at the Carboxyl Moiety

The carboxyl group of this compound can be readily converted into amides and esters, which are fundamental transformations in peptide synthesis and the development of small-molecule drugs.

Amidation: The formation of an amide bond typically involves the activation of the carboxylic acid followed by reaction with an amine. nih.govnih.govresearchgate.net Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. nih.gov Other phosphonium- and uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective. researchgate.net

Esterification: The carboxyl group can also be converted into various esters. nih.gov Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic method. However, for sensitive substrates, milder conditions are preferred. For example, reaction with an alkyl halide in the presence of a base like cesium carbonate can provide the corresponding ester. Alternatively, coupling reagents similar to those used for amidation can be employed to form esters by reacting the activated carboxylic acid with an alcohol. nih.gov

These derivatization reactions open up a vast chemical space for the incorporation of this compound into more complex structures, enabling the synthesis of novel peptides, peptidomimetics, and other biologically active compounds.

ReactionReagents and ConditionsProduct
AmidationAmine, DCC/HOBt or HATUAmide
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Ester
EsterificationAlkyl halide, Base (e.g., Cs₂CO₃)Ester

Selective Functionalization of the Aminomethyl Group

The aminomethyl group attached to the phenyl ring of this compound offers a prime site for chemical modification, allowing for the introduction of diverse functionalities to tailor the molecule's properties. This selective functionalization is typically achieved after protecting the α-amino group, most commonly with a Boc (tert-butyloxycarbonyl) group, to prevent its participation in undesired side reactions.

Reductive Alkylation: A common strategy to introduce alkyl groups to the aminomethyl moiety is through reductive alkylation. For instance, the reaction of N-Boc-4-aminomethyl-L-phenylalanine with a ketone, such as acetone, in the presence of a reducing agent like palladium on carbon (Pd/C) under a hydrogen atmosphere, leads to the formation of the corresponding N-alkylated product. This process involves the in situ formation of a Schiff base intermediate, which is then reduced to the secondary amine. A specific example is the synthesis of L-Na-Boc-4-(isopropylamino)phenylalanine from N-Boc-4-aminomethyl-L-phenylalanine and acetone. chemicalbook.com

Acylation: The aminomethyl group can be readily acylated to form amides. This is often accomplished by reacting the starting material with an acylating agent, such as an acid chloride or anhydride (B1165640), under basic conditions. For example, the aminomethyl group can be protected with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl (B1604629) chloroformate (Z-Cl) in a biphasic solvent system at a controlled pH. chemicalbook.com This introduces a stable protecting group that can be selectively removed under different conditions than the Boc group.

Guanidinylation: The primary amine of the aminomethyl group can be converted to a guanidine (B92328) moiety, a functional group prevalent in many biologically active molecules. This transformation can be achieved using various guanidinylating reagents. A common method involves the use of N,N'-di-Boc-N''-triflylguanidine, which reacts with the primary amine to yield a di-Boc-protected guanidine. nih.gov This protected guanidine can be deprotected under acidic conditions to reveal the final guanidinylated product.

Table 1: Examples of Selective Functionalization of the Aminomethyl Group

Reaction Type Reagents and Conditions Product Reference
Reductive Alkylation Acetone, Pd/C, H₂, Molecular Sieves, N₂ L-Na-Boc-4-(isopropylamino)phenylalanine chemicalbook.com
Acylation (Cbz-protection) Benzyl chloroformate (Z-Cl), THE/H₂O (1:1), pH 9.5 L-A/a-Boc-N4-Cbz-4-(isopropylamino)phenylalanine chemicalbook.com
Guanidinylation N,N'-Di-Boc-N''-triflylguanidine Di-Boc-protected guanidino derivative nih.gov

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

The synthesis of complex molecules, such as branched or cyclic peptides, often requires the use of orthogonal protecting groups. These are distinct protecting groups that can be removed under specific and non-interfering conditions, allowing for the selective modification of different functional groups within the same molecule. This compound is an ideal scaffold for such strategies due to its multiple functional sites.

A prevalent orthogonal strategy involves the use of the Boc group to protect the α-amino group and a fluorenylmethyloxycarbonyl (Fmoc) group to protect the aminomethyl side chain, or vice versa. The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved by treatment with a secondary amine, such as piperidine. chemimpex.com

This orthogonality allows for two distinct synthetic routes:

Side-Chain Modification: If the α-amino group is protected with Fmoc and the aminomethyl group with Boc, the Fmoc group can be removed first to allow for peptide chain elongation at the N-terminus. Subsequently, the Boc group on the side chain can be removed with acid to enable specific functionalization at the aminomethyl position, such as the attachment of another peptide chain to create a branched peptide, or the introduction of a reporter molecule.

N-Terminal Modification after Side-Chain Functionalization: Conversely, with a Boc-protected α-amino group and an Fmoc-protected aminomethyl group, the Fmoc group can be selectively cleaved first. This allows for modification of the side chain, for example, by acylation or alkylation. Following this, the Boc group can be removed to expose the α-amino group for subsequent peptide coupling reactions.

The commercial availability of derivatives like Fmoc-4-(Boc-aminomethyl)-D-phenylalanine underscores the utility of this orthogonal approach in solid-phase peptide synthesis (SPPS) and other complex synthetic endeavors. chemimpex.com

Table 2: Orthogonal Protecting Groups for 4-Aminomethyl-phenylalanine Derivatives

Protecting Group 1 (α-Amino) Protecting Group 2 (Aminomethyl) Deprotection Condition for Group 1 Deprotection Condition for Group 2 Reference
Boc Fmoc Trifluoroacetic Acid (TFA) Piperidine chemimpex.com
Fmoc Boc Piperidine Trifluoroacetic Acid (TFA) chemimpex.comsigmaaldrich.com

Transformations Involving the Protected Amino and Carboxyl Groups

The Boc-protected α-amino group and the free carboxyl group of this compound are key handles for its incorporation into larger molecules, primarily through peptide bond formation.

Peptide Bond Formation at the Carboxyl Group: The carboxylic acid functionality can be activated to react with the amino group of another amino acid or peptide. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization. Another efficient coupling reagent is propanephosphonic acid anhydride (T3P®), which has been successfully used for the amide coupling of D-Boc-phenylalanine derivatives with anilines. researchgate.net

Deprotection of the α-Amino Group and Subsequent Coupling: The Boc protecting group on the α-amino group is stable to the basic and nucleophilic conditions often employed in peptide synthesis but can be readily removed with strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chemicalbook.com Once deprotected, the resulting free α-amino group can participate in a subsequent peptide coupling reaction, allowing for the stepwise elongation of a peptide chain from the N-terminus. This cycle of deprotection and coupling is the fundamental principle of solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.

Table 3: Key Transformations of the Protected Amino and Carboxyl Groups

Functional Group Transformation Reagents and Conditions Result Reference
Carboxyl Group Amide Coupling T3P®, Pyridine, Ethyl Acetate Formation of an amide bond researchgate.net
α-Amino Group (Boc-protected) Deprotection Trifluoroacetic Acid (TFA), Dichloromethane (DCM) Free α-amino group chemicalbook.com

Applications of 4 Aminomethyl D Boc Phenylalanine As a Chiral Building Block in Advanced Organic Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SOPS)

4-Aminomethyl-D-boc-phenylalanine and its analogs are instrumental in both solid-phase and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the aminomethyl moiety at the para position of the phenyl ring can be orthogonally protected, often with an Fmoc group. This dual protection scheme allows for selective deprotection and functionalization, making it a versatile component in the assembly of complex peptides. chemimpex.comchemimpex.comchemimpex.com

In the widely used Boc/Bzl protection strategy for SPPS, the Boc group serves as temporary protection for the N-terminus and is removed by treatment with an acid like trifluoroacetic acid (TFA). peptide.commasterorganicchemistry.com The aminomethyl group, if protected by an acid-labile group, would not be stable. However, using an orthogonal protecting group like Fmoc for the side-chain amino group, which is base-labile, allows for selective modification at that position while the peptide backbone remains attached to the resin and the N-terminus is Boc-protected. This versatility is crucial for creating peptides with specific functionalities. chemimpex.compeptide.com

Solution-phase peptide synthesis (SOPS), while often more labor-intensive for long peptides, is suitable for the synthesis of shorter peptides or for large-scale production. nih.gov In SOPS, derivatives of this compound can be coupled using standard reagents, with the progress of the reaction monitored chromatographically. The synthesis of novel tri- and tetrapeptides has been demonstrated using solution-phase strategies, incorporating unusual amino acids to enhance properties like lipophilicity. nih.gov

Synthesis Method Key Features Role of this compound Derivative
Solid-Phase Peptide Synthesis (SPPS) Peptides are assembled on a solid resin support, simplifying purification. peptide.comActs as a building block with the Boc group for N-terminal protection and an orthogonal protecting group (e.g., Fmoc) on the side-chain aminomethyl group for selective functionalization. chemimpex.comchemimpex.com
Solution-Phase Peptide Synthesis (SOPS) All reactions are carried out in solution, allowing for easier scale-up. nih.govIncorporated into peptide chains using standard coupling methods to create novel short peptides and peptidomimetics. nih.gov

Incorporation into Peptidomimetic Structures and Constrained Peptides

The incorporation of non-proteinogenic amino acids like this compound is a key strategy in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation, increased bioavailability, and better receptor selectivity. The D-configuration of the amino acid itself contributes to proteolytic resistance.

Furthermore, the aminomethyl group on the phenyl ring provides a strategic point for creating constrained peptides. nih.gov Cyclization, by forming a covalent bond between the aminomethyl group and another part of the peptide, can lock the peptide into a specific bioactive conformation. This conformational restriction can lead to a significant increase in binding affinity and selectivity for its biological target. For example, the aminomethyl group can react with a C-terminal carboxylic acid or a side chain of another amino acid (like aspartic or glutamic acid) to form a lactam bridge, a common motif in constrained peptides.

Design and Synthesis of Peptide Libraries Utilizing the Phenylalanine Derivative

Combinatorial chemistry, particularly the synthesis of one-bead-one-compound (OBOC) peptide libraries, is a powerful tool for drug discovery. chemimpex.comnih.gov The versatility of this compound derivatives makes them excellent candidates for inclusion in such libraries. chemimpex.com By using an orthogonal protection strategy (e.g., Boc for the α-amino group and Fmoc for the side-chain aminomethyl group), either the peptide can be elongated from the N-terminus in a standard fashion, or a variety of substituents can be attached to the deprotected aminomethyl group. This allows for the generation of a vast number of structurally diverse peptides from a common backbone, which can then be screened for biological activity. chemimpex.com

Methodological Advancements in Peptide Coupling and Cleavage

The synthesis of peptides incorporating this compound utilizes established peptide coupling reagents. These reagents activate the carboxylic acid of the incoming amino acid to facilitate the formation of an amide bond.

Common Coupling Reagents:

Carbodiimides: Such as Dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. lsu.edu

Uronium/Aminium Salts: Such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), which can be used for in-situ neutralization procedures. peptide.com

Cleavage of the completed peptide from the solid support and removal of side-chain protecting groups is a critical final step. In Boc-based SPPS, this is typically achieved with strong acids. peptide.comsigmaaldrich.com

Cleavage Methods for Boc-SPPS:

Reagent/Method Description Considerations
Anhydrous Hydrogen Fluoride (HF) A common and effective reagent for cleaving peptides from most resins used in Boc-SPPS, such as Merrifield resins. sigmaaldrich.com Highly toxic and corrosive, requiring specialized apparatus. peptide.commasterorganicchemistry.com
Trifluoromethanesulfonic acid (TFMSA) A strong acid that can be used as an alternative to HF and does not require a special apparatus. peptide.comsigmaaldrich.com Cleaved peptides can be susceptible to salt association. peptide.com

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | An alternative strong acid that is reported to produce fewer side reactions. peptide.com | Products are less hygroscopic than those from TFMSA cleavage. peptide.com |

A novel cleavage strategy has also been developed based on Edman degradation, where a linker containing a lysine (B10760008) residue is used. After peptide assembly, the α-amino group of the linker's lysine is deprotected and reacted with phenyl isothiocyanate, allowing for subsequent acid-catalyzed cleavage of the peptide from the resin. nih.gov

Utility in Asymmetric Synthesis of Complex Organic Molecules

The inherent chirality of this compound makes it a valuable starting material or intermediate in the asymmetric synthesis of more complex molecules, extending its utility beyond peptide chemistry.

Precursors for Chiral Ligands and Catalysts

Amino acids and their derivatives are readily available chiral molecules that can be used to prepare chiral ligands for transition metal-catalyzed asymmetric reactions. mdpi.commdpi.com The structural framework of this compound, with its defined stereocenter and multiple functionalization points, makes it an attractive precursor for such ligands.

For instance, the amino and carboxyl groups can coordinate to a metal center, while the aminomethyl-phenyl side chain can be modified to tune the steric and electronic properties of the resulting catalyst. These tailored ligands can then be used to induce enantioselectivity in a variety of chemical transformations. The development of phase-transfer catalysts, such as quaternary cinchona alkaloid salts, for the asymmetric α-alkylation of glycine (B1666218) derivatives to produce unnatural phenylalanine derivatives, highlights the importance of chiral catalysts in synthesizing such building blocks. nih.govresearchgate.net

Construction of Heterocyclic Systems and Natural Product Analogues

Unnatural amino acids are crucial building blocks in the synthesis of natural product analogues and complex heterocyclic structures. nih.govanaspec.com The 4-aminomethylphenyl group in this particular phenylalanine derivative can serve as a scaffold for constructing various ring systems. For example, the aminomethyl group can participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are common motifs in biologically active compounds.

An example of its application is in the synthesis of derivatives of TIPP (Tyr-Tic-Phe-Phe), a potent and selective delta-opioid receptor antagonist. nih.gov The Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue is a heterocyclic system. By incorporating a functionalized phenylalanine analog into such a peptide, new analogues with potentially altered pharmacological profiles can be created. The synthesis of these complex molecules often relies on the strategic use of protecting groups and the specific reactivity of the unnatural amino acid. nih.gov

Contributions to Combinatorial Chemistry and Scaffold Diversity

The promise of this compound lies in its bifunctional nature, possessing both a protected amino acid backbone and a reactive aminomethyl handle on the phenyl ring. This structure theoretically allows for its incorporation into a growing chain, peptide or otherwise, and subsequent diversification at the side-chain position. However, documented instances of this strategic potential being fully realized in the creation of novel chemical entities for broad research purposes are sparse.

The primary application of phenylalanine derivatives in combinatorial chemistry has been in the synthesis of peptide and peptidomimetic libraries. These libraries are instrumental in drug discovery and the study of protein-protein interactions. For instance, derivatives of phenylalanine have been used as starting materials in the synthesis of novel HIV-1 capsid inhibitors. In these studies, the core amino acid structure is modified and coupled with various amines to generate a library of potential drug candidates.

However, specific research detailing the use of this compound to generate libraries of non-peptidic small molecules is not prominently featured in the available literature. While the concepts of diversity-oriented synthesis aim to create structurally diverse molecules from simple building blocks, the direct application of this particular compound in such endeavors to create, for example, heterocyclic scaffolds, has not been extensively reported.

The strategic integration of a building block into diverse molecular architectures is a cornerstone of modern synthetic chemistry. This involves using a single starting material to generate a wide array of molecular frameworks. The structure of this compound, with its orthogonally protected amino groups, is well-suited for such a strategy. The Boc-protected alpha-amino group allows for standard peptide coupling, while the aminomethyl group, once deprotected, offers a site for a multitude of chemical transformations.

Despite this potential, the scientific literature does not provide extensive examples of this strategy being employed with this compound to build complex, non-peptidic molecular architectures. The focus remains largely on its role in creating linear or cyclic peptides, where the aminomethyl group might be used for labeling or attaching other moieties, rather than for constructing the core scaffold of a diverse library of compounds.

Advanced Analytical Methodologies in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4-Aminomethyl-D-boc-phenylalanine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms.

In ¹H NMR, the protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a prominent singlet around 1.4 ppm. The protons on the D-phenylalanine backbone—the α-proton and the diastereotopic β-protons—give rise to multiplets in the region of 3.0 to 4.5 ppm. The aromatic protons on the p-disubstituted benzene (B151609) ring appear as two distinct doublets, characteristic of an AA'BB' system, usually between 7.0 and 7.5 ppm. The aminomethyl protons also produce a characteristic signal.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. Key signals include those from the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the α- and β-carbons of the amino acid backbone, and the carbons of the aromatic ring.

While standard NMR confirms the constitution, advanced NMR techniques are required for stereochemical elucidation. To confirm the D-configuration, chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), can be used. nih.gov Reaction of the amino acid with both (R)- and (S)-Mosher's acid chlorides produces diastereomeric amides. Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers reveals distinct chemical shift differences, allowing for the unambiguous assignment of the absolute configuration at the α-carbon. nih.gov

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | | Assignment | Chemical Shift (δ) (ppm) | Multiplicity | | Boc (9H) | ~1.40 | Singlet | | β-CH₂ (2H) | ~3.0 - 3.2 | Multiplet | | Aminomethyl CH₂ (2H) | ~3.80 | Singlet | | α-CH (1H) | ~4.3 - 4.5 | Multiplet | | Aromatic CH (4H) | ~7.1 - 7.4 | Two Doublets | | NH (Boc) (1H) | ~5.0 | Broad Doublet | | NH₂ (Aminomethyl) (2H) | Variable | Broad Singlet | | COOH (1H) | Variable | Broad Singlet | Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Assignment | Chemical Shift (δ) (ppm) | | Boc (CH₃) | ~28.5 | | β-CH₂ | ~37.0 | | Aminomethyl CH₂ | ~45.0 | | α-CH | ~55.0 | | Boc (Quaternary C) | ~80.0 | | Aromatic CH | ~128.0 - 130.0 | | Aromatic C (ipso) | ~135.0 - 140.0 | | Carbonyl (Boc) | ~155.0 | | Carbonyl (Acid) | ~175.0 | Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Purity Assessment

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and assessing its purity. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

For this compound (C₁₅H₂₂N₂O₄), the expected monoisotopic mass is approximately 294.1580 g/mol . In ESI-MS, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The detection of these ions at their predicted mass-to-charge ratios (m/z) serves as strong evidence for the compound's identity.

Furthermore, MS, particularly when coupled with liquid chromatography (LC-MS), is invaluable for monitoring the progress of its synthesis. nih.gov For instance, during the synthesis from a precursor like Boc-4-nitro-L-phenylalanine, LC-MS can be used to track the disappearance of the starting material and the appearance of the hydrogenated product, this compound. nih.gov This allows for real-time optimization of reaction conditions such as catalyst loading, pressure, and reaction time. It also serves as a powerful tool for identifying potential byproducts and impurities, ensuring the final product's high purity. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecular ion, providing structural information that corroborates the assigned structure. mdpi.com

| Expected Mass Spectrometry Data for this compound (C₁₅H₂₂N₂O₄) | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₁₅H₂₂N₂O₄ | | Monoisotopic Mass | 294.1580 Da | | [M+H]⁺ (Protonated Ion) | 295.1652 m/z | | [M+Na]⁺ (Sodiated Ion) | 317.1472 m/z | | [M+K]⁺ (Potassiated Ion) | 333.1211 m/z |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound, with a particular focus on its enantiomeric purity. Since the biological activity of peptides and pharmaceuticals is often stereospecific, ensuring high enantiomeric excess (ee) is crucial. The presence of the L-enantiomer is considered an impurity.

Two primary HPLC strategies are employed for chiral separations of amino acid derivatives:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. Columns packed with a chiral selector, often polysaccharide-based derivatives like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, can differentiate between enantiomers. windows.netrsc.org The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. Mobile phases are typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol) for normal-phase chromatography, or acetonitrile/methanol and aqueous buffers for reversed-phase chromatography. windows.net

Indirect Separation via Diastereomer Formation: This method involves pre-column derivatization of the amino acid enantiomers with a chiral reagent to form diastereomers. nih.govnih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., C18). nih.gov A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

For Boc-protected phenylalanine derivatives, methods have been developed that achieve excellent separation, confirming enantiomeric excess values greater than 99%. nih.gov This high level of purity indicates that synthetic and purification methods are effective at preventing racemization. nih.gov

| Example HPLC Method for Chiral Purity of Boc-Phenylalanine Derivatives | | :--- | :--- | | Parameter | Condition | | Column | Chiral Stationary Phase (e.g., Lux® Cellulose-2, CHIRALPAK® IC) | | Mobile Phase | Isocratic or gradient mixture of Acetonitrile and water with an additive like Trifluoroacetic Acid (TFA) or Formic Acid (FA) | | Flow Rate | 0.5 - 1.5 mL/min | | Temperature | 25 - 40 °C | | Detector | UV at 210-260 nm | Note: Conditions are illustrative and require optimization for the specific compound and column.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute configuration and preferred solid-state conformation. nih.gov To perform this analysis, a high-quality single crystal of this compound must be grown.

When X-rays are passed through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined.

For chiral molecules crystallizing in non-centrosymmetric space groups, this technique can determine the absolute configuration by analyzing anomalous scattering effects. ed.ac.ukmit.edu The Flack parameter is a key value refined during the structure solution; a value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. mit.edu While obtaining a crystal structure for the exact compound can be challenging, the successful crystallographic analysis of a related precursor, such as an N-Boc protected amino acid ester, can unambiguously confirm the stereochemistry which is carried through the synthesis. nih.gov The resulting structural data also provides invaluable information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformational preferences in the solid state.

Other Spectroscopic Techniques for Functional Group Analysis (e.g., IR, UV-Vis)

Other spectroscopic methods provide complementary information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrations of the functional groups within the molecule. The spectrum will show a broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹), which overlaps with C-H stretching vibrations. A key feature is the strong C=O (carbonyl) stretching band for the Boc group's urethane, typically seen around 1700 cm⁻¹, and the C=O stretch of the carboxylic acid, often appearing near 1715 cm⁻¹. The N-H bending of the amine and amide groups can be observed around 1600-1500 cm⁻¹, and the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the π → π* transitions of the phenyl chromophore. Phenylalanine derivatives typically exhibit a maximum absorbance (λ_max) around 257-260 nm, with weaker fine-structure peaks. researchgate.netnih.gov This technique is less useful for detailed structural elucidation but is routinely used for quantitative analysis, such as determining the concentration of a solution using the Beer-Lambert law, particularly in HPLC detection. nih.gov

Theoretical and Computational Investigations of 4 Aminomethyl D Boc Phenylalanine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For derivatives of phenylalanine, these calculations can reveal how substituents on the phenyl ring and modifications to the amino acid backbone influence the molecule's properties.

Studies on related aromatic amino acids like phenylalanine, tyrosine, and L-dopa have demonstrated that substitutions on the phenyl ring significantly alter molecular properties such as the dipole moment, electronic properties, and aromaticity, while the backbone geometry remains relatively consistent. arxiv.org For 4-Aminomethyl-D-boc-phenylalanine, the introduction of the aminomethyl group at the para position of the phenyl ring is expected to influence the electron distribution. DFT calculations can quantify this effect by mapping the electrostatic potential and calculating atomic charges.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. arxiv.org For a molecule like this compound, the presence of the electron-donating aminomethyl group and the electron-withdrawing carboxylic acid and Boc-protected amine would lead to a complex interplay of electronic effects.

A computational study on a Schiff base of phenylalanine derived from curcumin (B1669340) showed that different tautomers possess distinct electronic spectra, with the most stable form being the eneamine tautomer. global-sci.com Such calculations on this compound could predict its most stable tautomeric forms and their corresponding spectroscopic signatures.

Table 1: Calculated Electronic Properties of Boc-D-phenylalanine (Model Compound)

PropertyCalculated ValueMethodReference
Molecular Weight265.30 g/mol PubChem 2.2 nih.gov
XLogP32.2XLogP3 3.0 nih.gov
Polar Surface Area75.6 ŲCactvs 3.4.8.18 nih.gov
Rotatable Bond Count5Cactvs 3.4.8.18 nih.gov

This data is for the related compound Boc-D-phenylalanine and serves as a baseline for understanding the properties of this compound.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules like this compound. These simulations track the atomic motions over time, revealing the accessible conformations and the transitions between them. The conformational preferences of amino acids are often visualized using Ramachandran plots, which map the distribution of the backbone dihedral angles φ (phi) and ψ (psi).

A detailed computational study on N-acetyl-phenylalaninylamide (NAPA), a capped phenylalanine analog, revealed the existence of several stable conformers. researchgate.netresearchgate.net The most stable conformer of NAPA in the gas phase was found to have an extended backbone structure. researchgate.net The presence of the bulky tert-butoxycarbonyl (Boc) protecting group in this compound is expected to significantly influence its conformational freedom compared to uncapped phenylalanine.

The effect of the solvent environment is also a critical factor. Studies on microhydrated NAPA have shown that the presence of even a few water molecules can alter the conformational preferences, favoring folded structures through the formation of intramolecular hydrogen bonds. researchgate.netresearchgate.net For this compound, both the aminomethyl group and the carboxylic acid can participate in hydrogen bonding with solvent molecules, further shaping its conformational landscape. MD simulations in explicit solvent can provide a realistic picture of these interactions.

Table 2: Stable Conformers of N-acetyl-phenylalaninylamide (NAPA) in the Gas Phase

ConformerRelative Energy (kcal/mol)Dihedral Angles (φ, ψ)Structural MotifReference
NAPA-A0.00(-156, +163)βL(a) researchgate.net
NAPA-B0.41-γL(g+) researchgate.netresearchgate.net
NAPA-C0.46-γL(g-) researchgate.netresearchgate.net
NAPA-D0.78-γL(a) researchgate.netresearchgate.net

This data for NAPA provides insight into the likely backbone conformations available to phenylalanine derivatives.

In Silico Studies of Reaction Pathways and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis of modified amino acids and their incorporation into peptides. In silico studies can map out the entire reaction pathway, identify intermediate structures, and calculate the energy of transition states, which determines the reaction rate.

The synthesis of this compound involves several steps, including the introduction of the aminomethyl group and the protection of the α-amino group with the Boc moiety. The Boc protection of amines is a common reaction, and its mechanism can be studied computationally to understand the role of catalysts and reaction conditions. researchgate.net For instance, green chemistry approaches for Boc protection in catalyst- and solvent-free media have been reported. researchgate.net

Furthermore, the use of this compound in solid-phase peptide synthesis (SPPS) involves the formation of peptide bonds. nih.gov Computational studies can model the coupling reaction, for example, with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com Theoretical investigations of the transition states in peptide bond formation can help in optimizing reaction conditions to improve yield and minimize side reactions like racemization. acs.org A study on a catalyst for amide bond formation employed DFT calculations to elucidate the catalytic cycle and the transition states involved. acs.org

Table 3: General Steps in Boc-Protected Amino Acid Synthesis and Peptide Coupling

Reaction StepDescriptionComputational Insight
Amine ProtectionReaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form the N-Boc derivative.Calculation of reaction energy profiles and transition state structures to optimize conditions. researchgate.net
Peptide CouplingActivation of the carboxylic acid of the Boc-protected amino acid and subsequent reaction with the amine of another amino acid.Modeling of the coupling agent's role and the transition state for peptide bond formation to predict efficiency and potential for racemization. youtube.comacs.org
DeprotectionRemoval of the Boc group using an acid, typically trifluoroacetic acid (TFA), to allow for the next coupling step.Investigation of the deprotection mechanism and the stability of the resulting carbocation intermediate. organic-chemistry.org

Computational Approaches to Chiral Recognition and Stereoselectivity

Chiral recognition is a fundamental process in biology and chemistry, and understanding its mechanism at the molecular level is crucial for applications such as enantioselective chromatography and asymmetric synthesis. Computational methods, particularly molecular docking and molecular dynamics, are well-suited to study the interactions between a chiral molecule and a chiral selector.

For this compound, its D-configuration is a key feature. Computational studies can be used to model how this D-amino acid derivative interacts differently with a chiral environment compared to its L-enantiomer. For example, the enantioselective recognition of phenylalanine derivatives by chiral selectors like cyclodextrins or macrocyclic antibiotics has been investigated. koreascience.kr ¹H-NMR and computational studies on the interaction of NBD-derivatized amino acids with a Pirkle-type chiral stationary phase have suggested that chiral recognition arises from a combination of hydrogen bonding and π-π interactions. nih.gov

In silico substrate docking can also be a powerful tool in predicting and understanding stereoselectivity in chemical reactions. In a study on the stereoselective reduction of a Boc-protected aminoketone, docking simulations revealed that the Boc group played a crucial role in enhancing the binding discrepancy between the two prochiral faces of the substrate in the enzyme's active site, leading to higher diastereoselectivity. acs.org Similar computational approaches could be applied to predict the stereochemical outcome of reactions involving this compound.

Table 4: Key Interactions in Chiral Recognition of Phenylalanine Derivatives

Interaction TypeDescriptionComputational MethodReference
Hydrogen BondingFormation of hydrogen bonds between the amino acid derivative and the chiral selector.Molecular Docking, MD Simulations, DFT nih.gov
π-π StackingInteraction between the aromatic rings of the phenylalanine derivative and the chiral selector.Molecular Docking, MD Simulations nih.gov
Steric RepulsionSteric clashes that destabilize one diastereomeric complex more than the other.Molecular Docking, MD Simulations acs.org
Dipole-Dipole InteractionsElectrostatic interactions between the permanent dipoles of the analyte and the selector.DFT, Molecular Docking koreascience.krresearchgate.net

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Approaches

The synthesis of protected amino acids like 4-Aminomethyl-D-boc-phenylalanine traditionally involves multi-step processes that often utilize hazardous reagents and solvents. rsc.org The principles of green chemistry are increasingly being applied to mitigate the environmental impact of these syntheses.

Key Research Areas:

Greener Solvents: Research is focused on replacing conventional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which have significant toxicity concerns, with more environmentally benign alternatives. rsc.org Propylene (B89431) carbonate has been identified as a promising green polar aprotic solvent for both solution-phase and solid-phase peptide synthesis (SPPS). rsc.org Studies have shown that coupling and deprotection reactions in propylene carbonate can achieve comparable or even better yields than in traditional solvents without causing epimerization. rsc.org Water-mediated, catalyst-free N-tert-butyloxycarbonylation is another eco-friendly approach being explored. nih.gov

Catalyst-Free and Metal-Free Conditions: The development of catalyst-free and metal-free protocols for the Boc protection of amines is a significant area of interest. thieme-connect.com These methods reduce reliance on potentially toxic and expensive metal catalysts. For instance, reactions using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in water or under solvent-free conditions have been shown to be effective. nih.govthieme-connect.com

Enzymatic Synthesis: The use of enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), presents a highly specific and sustainable route for producing phenylalanine analogues. frontiersin.org These biocatalysts can be immobilized on solid supports and used in continuous flow reactors, enhancing catalyst reusability and process efficiency. frontiersin.org This approach offers excellent conversion rates and shorter reaction times. frontiersin.org

Table 1: Comparison of Green Synthesis Approaches
ApproachKey FeaturesPotential AdvantagesReferences
Greener Solvents (e.g., Propylene Carbonate, Water)Replaces hazardous solvents like DCM and DMF.Reduced toxicity, lower environmental impact, comparable or improved yields. rsc.orgnih.gov
Catalyst-Free/Metal-Free ConditionsEliminates the need for metal catalysts.Reduced cost, lower toxicity, simplified purification. thieme-connect.com
Enzymatic Synthesis (e.g., Immobilized PALs)Utilizes biocatalysts in continuous flow systems.High specificity, mild reaction conditions, catalyst reusability, improved productivity. frontiersin.org

Exploration of Novel Applications in Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive candidate for applications beyond traditional peptide synthesis.

Emerging Applications:

Chemical Biology: This compound can be used as a molecular probe to study biological systems. nih.gov The aminomethyl group can be further functionalized to attach fluorescent dyes or other reporter molecules, enabling the tracking and visualization of peptides within cells. Its incorporation into peptides can also modulate their biological activity and stability, making it a valuable tool for developing new therapeutic agents. chemimpex.com

Materials Science: The self-assembly properties of peptides containing aromatic amino acids are being explored for the creation of novel nanomaterials. mdpi.com By functionalizing dipeptides with aromatic groups like benzothiazole, researchers can create supramolecular structures with enhanced fluorescence and nonlinear optical properties. mdpi.com The rigid, planar structure of the phenyl ring in this compound could be leveraged to design new self-assembling peptide-based materials with unique optical and mechanical properties. mdpi.com

Advanced Analytical Techniques for Real-Time Reaction Monitoring

Ensuring high purity and yield in peptide synthesis requires precise monitoring of reaction completion. Advanced analytical techniques are being developed to provide real-time feedback, allowing for optimization of the synthesis process.

Innovative Monitoring Techniques:

Refractive Index (RI) Monitoring: Continuous measurement of the refractive index of the reaction solution has been demonstrated as a powerful process analytical tool (PAT) for real-time monitoring of all steps in SPPS, including coupling, deprotection, and washing. csic.es This method allows for the determination of reaction endpoints, leading to optimized consumption of reagents and solvents. csic.es

Pressure-Based Flow Reactors: A variable bed flow reactor that monitors pressure changes across the resin bed can track resin swelling and shrinking in real-time. rsc.orgrsc.org This provides insights into peptide elongation, on-resin aggregation, and coupling efficiency, enabling adjustments to be made during the synthesis. rsc.orgrsc.org

Raman Spectroscopy: Raman spectroscopy is another PAT that can be used for the real-time monitoring and optimization of reaction steps in SPPS. acs.org It has been successfully combined with the use of greener solvents to improve the sustainability of peptide synthesis. acs.org

Mass Spectrometry and Chromatography: Techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) remain crucial for the analysis of amino acids and peptides. chemicalbook.comnih.gov Advances in these areas, such as the hyphenation of ion exchange chromatography with MS and the use of ion mobility spectrometry-mass spectrometry (IM-MS), offer enhanced sensitivity and resolution for complex samples. nih.gov

Table 2: Advanced Analytical Techniques for Peptide Synthesis
TechniquePrincipleApplication in SynthesisReferences
Refractive Index (RI) MonitoringMeasures changes in the refractive index of the reaction solution.Real-time monitoring of coupling, deprotection, and washing steps. csic.es
Pressure-Based Flow ReactorMonitors pressure changes due to resin swelling and shrinking.Real-time tracking of peptide elongation and aggregation. rsc.orgrsc.org
Raman SpectroscopyMeasures vibrational modes of molecules.Real-time optimization of reaction steps. acs.org
Mass Spectrometry (MS) and HPLCSeparates and detects molecules based on mass-to-charge ratio and chromatographic retention.Quantitative and qualitative analysis of amino acids and peptides. chemicalbook.comnih.govyoutube.comyoutube.com

Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov These technologies can accelerate the design of novel compounds and the planning of their synthetic routes.

Retrosynthetic Analysis: AI-powered tools can perform retrosynthetic analysis, breaking down a target molecule like a peptide containing this compound into simpler, commercially available precursors. acs.orgarxiv.orgrsc.orgacs.org These models can be template-based, template-free, or semi-template-based and are trained on vast databases of chemical reactions. acs.orgnih.gov

Compound Design and Optimization: AI can be used to design new drug candidates with desired properties. oup.com By learning from existing data, ML models can predict the biological activity, stability, and other key characteristics of novel peptides incorporating unnatural amino acids. nih.gov This allows for the rapid screening of virtual libraries of compounds before committing to their synthesis. For instance, AI tools like AlphaFold can predict the 3D structure of proteins, aiding in the structure-based design of new drugs. nih.gov

Q & A

Basic Research Questions

Q. How can researchers synthesize 4-Aminomethyl-D-Boc-phenylalanine with high enantiomeric purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed. The Boc group protects the α-amine during coupling, while the aminomethyl side chain requires orthogonal protection (e.g., Fmoc). After sequential deprotection (e.g., using piperidine for Fmoc and trifluoroacetic acid [TFA] for Boc), the D-configuration is maintained by using pre-chiral D-phenylalanine derivatives. Enantiomeric purity can be verified via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What analytical techniques are critical for validating the structure and purity of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) confirms purity (>95% as per supplier specifications) .
  • NMR : 1^1H and 13^13C NMR resolve Boc (1.3 ppm for tert-butyl) and aminomethyl (3.1–3.3 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 516.59 for the Fmoc/Boc-protected analog) .

Q. How can racemization be minimized during synthesis?

  • Methodological Answer : Use low-temperature coupling (0–4°C) with activating agents like HATU or DIC, and avoid prolonged exposure to basic conditions. The D-configuration inherently reduces racemization risk compared to L-forms, as noted in studies on halogenated analogs .

Advanced Research Questions

Q. How does the Boc group influence peptide stability under acidic or microwave-assisted conditions?

  • Methodological Answer : The Boc group is acid-labile (cleaved with TFA), making it unsuitable for strongly acidic environments. However, under microwave-assisted synthesis (50–60°C), thermal stability must be confirmed via TGA or differential scanning calorimetry (DSC). Comparative studies with other protecting groups (e.g., Fmoc) show Boc’s superior stability in non-aqueous phases .

Q. What strategies resolve discrepancies in coupling efficiency during SPPS when using this derivative?

  • Methodological Answer : Steric hindrance from the aminomethyl group may reduce coupling yields. Optimize with:

  • Activating Reagents : HATU over DCC for improved efficiency .
  • Extended Reaction Times : 2–4 hours for bulky residues.
  • Real-Time Monitoring : Use Kaiser test or FT-IR to track free amine availability .

Q. How can researchers address conflicting data on the compound’s solubility in polar solvents?

  • Methodological Answer : Solubility varies with protecting groups. For Boc-protected derivatives, use DMF or DMSO for dissolution. If precipitation occurs, add co-solvents (e.g., 10% acetic acid) or sonicate. Contrast solubility profiles with halogenated analogs (e.g., 4-Chloro-D-phenylalanine) to identify structural trends .

Q. What role does this compound play in designing peptide-based inhibitors with enhanced bioavailability?

  • Methodological Answer : The aminomethyl group enhances hydrophilicity and hydrogen-bonding capacity, improving solubility and target binding. In kinase inhibitors, incorporation into peptide backbones increases specificity, as demonstrated in studies using similar Boc-protected analogs .

Data Contradiction Analysis

Q. How should researchers interpret variability in reported Boc-deprotection kinetics?

  • Methodological Answer : Deprotection rates depend on solvent (TFA vs. HCl/dioxane) and temperature. For example, Boc cleavage in TFA (20% v/v) completes in 30 minutes at 25°C, while milder conditions (50% acetic acid) require 2–4 hours. Always validate via HPLC and adjust protocols based on peptide sequence complexity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.